Cas no 83391-86-0 (2-Pentanone, 1-chloro-3,3,4-trimethyl-)

2-Pentanone, 1-chloro-3,3,4-trimethyl- structure
83391-86-0 structure
Product Name:2-Pentanone, 1-chloro-3,3,4-trimethyl-
CAS No:83391-86-0
MF:C8H15ClO
MW:162.657101869583
CID:671725
PubChem ID:13295226
Update Time:2025-04-19

2-Pentanone, 1-chloro-3,3,4-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pentanone, 1-chloro-3,3,4-trimethyl-
    • 1-chloro-3,3,4-trimethylpentan-2-one
    • 83391-86-0
    • SCHEMBL10362132
    • AKOS006374396
    • DTXSID70535379
    • 1-chloro-3,3,4-trimethyl-pentan-2-one
    • QIPBQNQYCHHRLB-UHFFFAOYSA-N
    • Inchi: 1S/C8H15ClO/c1-6(2)8(3,4)7(10)5-9/h6H,5H2,1-4H3
    • InChI Key: QIPBQNQYCHHRLB-UHFFFAOYSA-N
    • SMILES: ClCC(C(C)(C)C(C)C)=O

Computed Properties

  • Exact Mass: 162.0811428g/mol
  • Monoisotopic Mass: 162.0811428g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1Ų
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